![molecular formula C11H11BrN2O2S B12934537 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Thioether formation: The brominated benzimidazole is reacted with a thiol compound, such as ethanethiol, in the presence of a base like sodium hydride (NaH) to form the thioether linkage.
Acetylation: Finally, the thioether is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: LiAlH4, in solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides, in solvents like DCM or ethanol, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, and antiparasitic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and thioether linkage may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
2-((6-Chloro-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
2-((6-Methyl-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Contains a methyl group instead of bromine, which may influence its steric and electronic properties.
Uniqueness
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The thioether linkage also adds to its distinctiveness, potentially enhancing its ability to interact with various molecular targets.
Properties
Molecular Formula |
C11H11BrN2O2S |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C11H11BrN2O2S/c1-7(15)16-4-5-17-11-13-9-3-2-8(12)6-10(9)14-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
IJTMJAICIKKRID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=NC2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




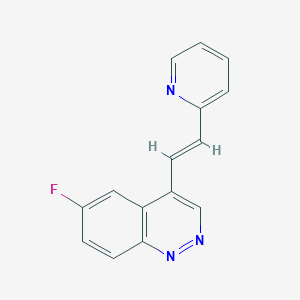
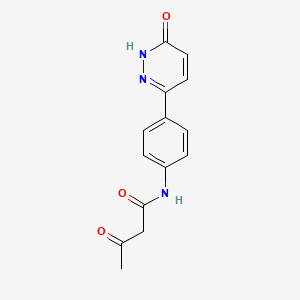
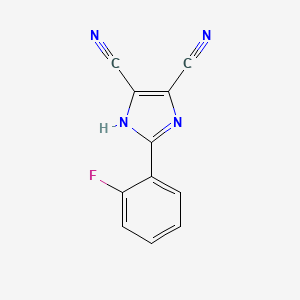
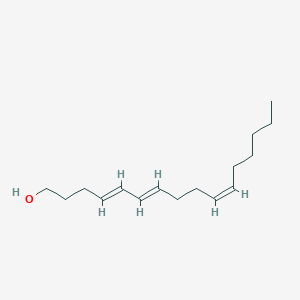

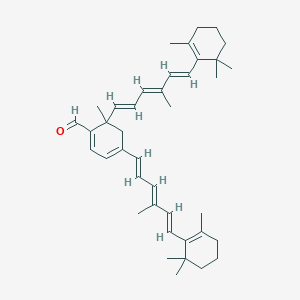

![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)
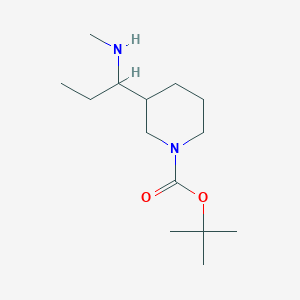

![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
